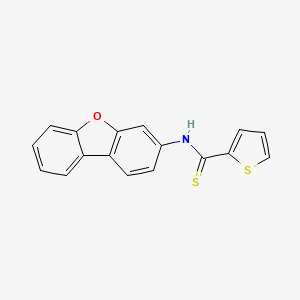
N-dibenzofuran-3-ylthiophene-2-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dibenzofuran-3-ylthiophene-2-carbothioamide is a heterocyclic organic compound that combines the structural features of dibenzofuran and thiophene. Dibenzofuran is an aromatic compound with two benzene rings fused to a central furan ring, while thiophene is a five-membered ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-ylthiophene-2-carbothioamide typically involves the condensation of dibenzofuran derivatives with thiophene-2-carbothioamide. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
N-dibenzofuran-3-ylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-dibenzofuran-3-ylthiophene-2-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of N-dibenzofuran-3-ylthiophene-2-carbothioamide involves interactions with various molecular targets and pathways. The compound may act by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, or attenuating glutamate-mediated excitatory neurotransmission . These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
Dibenzofuran: An aromatic compound with two benzene rings fused to a central furan ring.
Thiophene: A five-membered ring containing sulfur.
Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen atom in the furan ring.
Uniqueness
N-dibenzofuran-3-ylthiophene-2-carbothioamide is unique due to its combination of dibenzofuran and thiophene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
164266-29-9 |
|---|---|
分子式 |
C17H11NOS2 |
分子量 |
309.4 g/mol |
IUPAC名 |
N-dibenzofuran-3-ylthiophene-2-carbothioamide |
InChI |
InChI=1S/C17H11NOS2/c20-17(16-6-3-9-21-16)18-11-7-8-13-12-4-1-2-5-14(12)19-15(13)10-11/h1-10H,(H,18,20) |
InChIキー |
GZQQAKFFXBGHQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
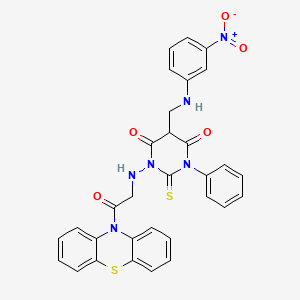
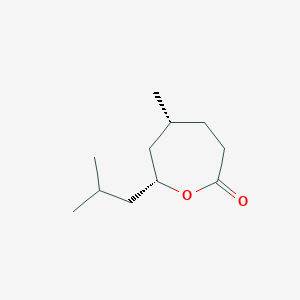
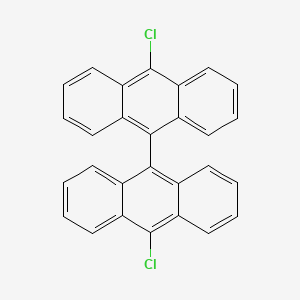
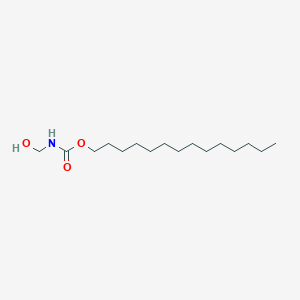
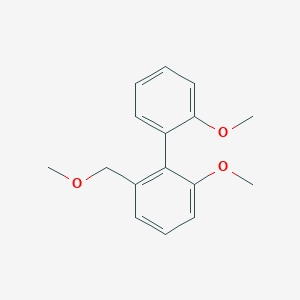
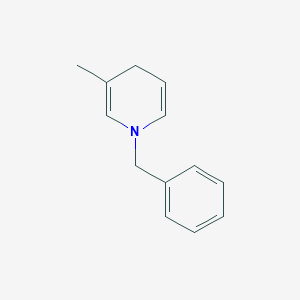
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
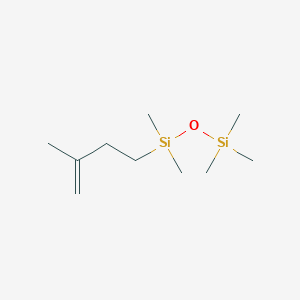
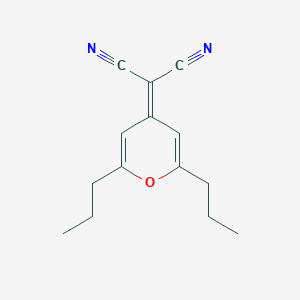
silane](/img/structure/B14265414.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
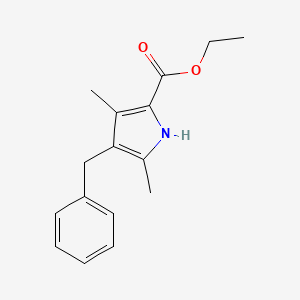
![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)
